1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
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Overview
Description
1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrahydroquinoline core, which is a common motif in many biologically active molecules, and a fluorophenylsulfonyl group, which can impart distinct chemical properties.
Preparation Methods
The synthesis of 1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the fluorophenylsulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline intermediate with a fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine exerts its effects depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the tetrahydroquinoline core can mimic natural substrates or inhibitors, while the fluorophenylsulfonyl group can enhance binding affinity or selectivity. Pathways involved may include signal transduction, neurotransmission, or metabolic regulation.
Comparison with Similar Compounds
Similar compounds to 1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine include other tetrahydroquinoline derivatives and sulfonyl-containing molecules. Compared to these compounds, this compound is unique due to the presence of both the fluorophenylsulfonyl group and the tetrahydroquinoline core, which can confer distinct chemical and biological properties. Similar compounds include:
- 1-((4-Chlorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
- 1-((4-Methylphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
- 1-((4-Bromophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c16-12-3-6-14(7-4-12)21(19,20)18-9-1-2-11-10-13(17)5-8-15(11)18/h3-8,10H,1-2,9,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGYASYYRGZLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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